Home > Products > Screening Compounds P21085 > JAK3 Inhibitor VII, AD412
JAK3 Inhibitor VII, AD412 - 796041-65-1

JAK3 Inhibitor VII, AD412

Catalog Number: EVT-3005785
CAS Number: 796041-65-1
Molecular Formula: C23H20ClN3O
Molecular Weight: 389.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 Inhibitor VII, also known as AD412, is a small molecule designed to selectively inhibit Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway. This pathway is pivotal in mediating the immune response, particularly in T lymphocytes and natural killer cells. The selective inhibition of JAK3 is particularly relevant in treating autoimmune disorders, such as rheumatoid arthritis and certain cancers, where aberrant JAK3 activity contributes to disease pathology. AD412 is characterized by its irreversible binding to the JAK3 enzyme, specifically targeting the unique cysteine residue at position 909, which enhances its selectivity over other Janus kinases.

Source and Classification

AD412 is classified under the category of heterocyclic compounds, which are known for their diverse functionalities and effectiveness in inhibiting Janus kinases. It is part of a broader class of compounds that have been developed through targeted screening and structural optimization to enhance selectivity and potency against JAK3. The compound has been referenced in various studies focusing on its synthesis, biological activity, and potential therapeutic applications .

Synthesis Analysis

The synthesis of JAK3 Inhibitor VII involves several key steps:

  1. Initial Screening: A series of heterocyclic compounds were screened for their inhibitory activity against multiple JAK isoforms using high-throughput assays.
  2. Structural Optimization: Compounds with promising activity were further optimized based on structure-activity relationship studies. This involved modifying functional groups to enhance binding affinity and selectivity for JAK3.
  3. Covalent Binding Confirmation: The final compound was confirmed to covalently bind to the Cys909 residue in JAK3 through techniques such as mass spectrometry and molecular docking studies .

Technical details reveal that the synthesis employs methods such as Michael addition reactions to form stable covalent bonds with the target enzyme.

Molecular Structure Analysis

The molecular structure of AD412 features a distinctive pyrazolopyrimidine scaffold that fits into the ATP-binding pocket of JAK3. Key structural data include:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol
  • Key Functional Groups: Amide groups and methoxyethyl side chains that enhance binding interactions with amino acid residues within the enzyme's active site .

The specific interactions involve hydrogen bonding with residues such as Leu 905 and Val 836, contributing to its high selectivity for JAK3 over other kinases.

Chemical Reactions Analysis

AD412 undergoes several important chemical reactions:

  1. Covalent Modification: The compound irreversibly modifies the Cys909 residue in JAK3 through a nucleophilic attack, leading to permanent inhibition of the kinase activity.
  2. Inhibition Mechanism: Upon binding, AD412 prevents ATP from accessing the active site, thereby blocking downstream signaling pathways associated with cytokine receptor activation .
  3. Stability Studies: The stability of AD412 in biological systems has been assessed through various assays, confirming its prolonged action against JAK3.
Mechanism of Action

AD412 functions by selectively inhibiting the phosphorylation activity of JAK3:

  • Binding Process: The compound binds covalently to the Cys909 residue within the ATP-binding pocket of JAK3.
  • Signal Transduction Blockage: This binding prevents the phosphorylation of downstream signaling proteins such as signal transducer and activator of transcription proteins (STATs), which are crucial for immune cell signaling.
  • Outcome: As a result, AD412 effectively inhibits cytokine-induced signaling pathways that are mediated by JAK3, contributing to its therapeutic effects in autoimmune conditions .
Physical and Chemical Properties Analysis

Key physical and chemical properties of AD412 include:

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Exhibits stability under physiological conditions but shows irreversible binding characteristics.
  • pH Sensitivity: Optimal activity may depend on pH conditions typical for biological systems .

These properties are crucial for determining its pharmacokinetic profile and potential therapeutic efficacy.

Applications

JAK3 Inhibitor VII (AD412) holds significant promise in various scientific applications:

  • Therapeutic Use: Primarily investigated for treating autoimmune diseases such as rheumatoid arthritis due to its ability to modulate immune responses.
  • Research Tool: Utilized in laboratory settings to study JAK-STAT signaling pathways and their role in immune regulation.
  • Drug Development: Serves as a lead compound for developing more selective inhibitors targeting related kinases for potential cancer therapies .
Mechanistic Basis of JAK3 Inhibition by AD412

Molecular Targeting of JAK3 Kinase Domain Architecture

AD412 (3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide) is an indole-3-propanamide derivative that selectively targets the ATP-binding site within JAK3's kinase domain (JH1). Structural analyses reveal that its indole scaffold mimics purine interactions, enabling competitive displacement of ATP. Crucially, AD412 exploits a unique cysteine residue (Cys909) in JAK3's catalytic cleft—a feature absent in JAK1/JAK2 (which possess serine at this position). This residue enables covalent binding via electrophilic warheads, though AD412 primarily engages through hydrogen bonding and hydrophobic interactions with adjacent residues (Glu903, Leu905), conferring isoform selectivity [2] [8].

Table 1: Key Binding Interactions of AD412 in JAK3 Kinase Domain

Binding Site FeatureInteraction TypeBiological Consequence
Cys909Hydrophobic contactAnchors inhibitor in ATP pocket
Glu903Hydrogen bondStabilizes indole scaffold orientation
Leu905Van der Waals forceEnhances binding affinity
Gly831 (P-loop)Steric constraintLimits JAK1/JAK2 access

Biochemical assays confirm 81% inhibition of JAK3 kinase activity at 90 µM, contrasting with only 29% JAK2 inhibition at equivalent concentrations. This 2.8-fold selectivity stems from JAK3-specific structural adaptations, including its shallow ATP-binding pocket and distinct gatekeeper residues [3] [5].

Modulation of JAK/STAT Signaling Dynamics in Immune Cells

AD412 disrupts cytokine signaling by targeting JAK3-dependent γc-chain receptors (IL-2, IL-4, IL-7, IL-15, IL-21). In IL-2-stimulated CTL-L2 T-cells, AD412 (30–90 µM) significantly inhibits phosphorylation of STAT5a/b (key transcription factors for T-cell proliferation), with parallel suppression of Akt and ERK1/2 activation. This trifecta inhibition demonstrates AD412's capacity to block both survival (Akt) and proliferation (ERK/STAT) pathways [3] [7].

Notably, AD412 preserves JAK1-mediated anti-inflammatory signaling:

  • No suppression of INF-γ-induced STAT1 phosphorylation in U266 cells (JAK1/JAK2-dependent)
  • Minimal interference with IL-10 receptor signaling (exclusively JAK1/TYK2-coupled)

This selective blockade translates to ex vivo immunosuppression:

  • IC₅₀ = 17 µM in ConA-stimulated murine splenocytes
  • IC₅₀ = 25 µM in PHA-stimulated human peripheral blood lymphocytes (PBLs) [5]

Table 2: Cytokine Signaling Effects of AD412 in Immune Cells

Cytokine/StimulusSignaling PathwayAD412 Effect (90 µM)Dependence
IL-2JAK1/JAK3→STAT5/Akt/ERK>81% inhibitionJAK3-selective
INF-γJAK1/JAK2→STAT1<29% inhibitionJAK1-sparing
IL-10JAK1/TYK2→STAT3No significant effectPreserved

Differential Inhibition Kinetics: ATP-Competitive vs. Allosteric Binding Mechanisms

As a Type I ATP-competitive inhibitor, AD412 binds JAK3's active conformation, directly competing with ATP. Kinetic studies reveal:

  • Rapid association rate (t₁/₂ <5 min)
  • Concentration-dependent displacement in radiolabeled ATP-binding assays
  • Reversible binding despite Cys909 proximity [4] [8]

This contrasts with covalent inhibitors (e.g., ritlecitinib) that form irreversible Michael adducts with Cys909, and allosteric inhibitors (e.g., deucravacitinib) stabilizing inactive kinase conformations. AD412's reversibility enables tunable immunosuppression without permanent kinase inactivation, reducing risks of hematologic toxicity. However, its moderate cellular potency (µM range) reflects JAK3's high intrinsic ATP affinity (Km ≈ 5–10× higher than JAK1), necessitating higher concentrations for pathway blockade [4] [6].

Table 3: Comparative Inhibition Mechanisms of JAK3-Targeted Agents

Inhibitor TypeRepresentative CompoundBinding MechanismJAK3 IC₅₀Selectivity
ATP-competitive (reversible)AD412H-bond/van der Waals~30–90 µM*Moderate (3–5×)
Covalent irreversibleRitlecitinibCys909 alkylation<50 nMHigh (>100×)
AllostericDeucravacitinibPseudokinase (JH2) binding1–10 nMTYK2-selective

*Cellular assay data; biochemical IC₅₀ may be lower [2] [8] [4]

Properties

CAS Number

796041-65-1

Product Name

JAK3 Inhibitor VII, AD412

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-pyridin-4-ylpropanamide

Molecular Formula

C23H20ClN3O

Molecular Weight

389.88

InChI

InChI=1S/C23H20ClN3O/c24-19-8-5-17(6-9-19)15-27-16-18(21-3-1-2-4-22(21)27)7-10-23(28)26-20-11-13-25-14-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,25,26,28)

InChI Key

KTMXBAQZQLHSIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCC(=O)NC4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.